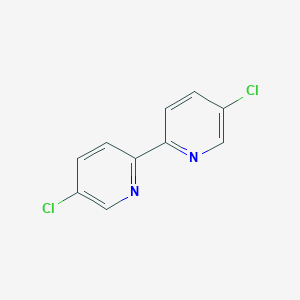

5,5'-Dichloro-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(5-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCKHRIFJYTAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544491 | |

| Record name | 5,5'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100846-27-3 | |

| Record name | 5,5'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,5 Dichloro 2,2 Bipyridine and Its Precursors

Homocoupling and Heterocoupling Strategies for 2,2'-Bipyridine (B1663995) Core Formation

The formation of the 2,2'-bipyridine core is a fundamental step in the synthesis of 5,5'-dichloro-2,2'-bipyridine. Various coupling reactions, both homocoupling and heterocoupling, are employed to create the C-C bond linking the two pyridine (B92270) rings.

Palladium-Catalyzed Coupling Reactions (e.g., Stille, Negishi) for Bipyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for the synthesis of 2,2'-bipyridine derivatives. mdpi.comorgsyn.org These reactions offer mild conditions and good functional group tolerance. orgsyn.orgorgsyn.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. mdpi.comorgsyn.org It is a versatile method for preparing various symmetrically and unsymmetrically substituted bipyridines. acs.orgnih.gov For instance, the Stille coupling of 2-bromo-picolines with 2-tributylstannyl-picolines, catalyzed by tetrakis(triphenylphosphine)palladium(0) in toluene, yields methyl-substituted 2,2'-bipyridines in good yields (50-87%). acs.org The reaction between stannylated pyridines and bromopyridines in the presence of PdCl2(PPh3)2 is another example. mdpi.compreprints.org While effective, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents. mdpi.com

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a highly effective method for synthesizing 2,2'-bipyridines, known for its high yields, mild reaction conditions, and relatively low cost. orgsyn.orgorgsyn.org The reaction shows excellent tolerance to a wide range of functional groups. orgsyn.orgorgsyn.org A modified Negishi cross-coupling using tetrakis(triphenylphosphine)palladium(0) as a catalyst enables the synthesis of substituted 2,2'-bipyridines from both 2-bromo- and 2-chloropyridines in good to excellent yields (50–98%). organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Bipyridine Synthesis

| Coupling Reaction | Reactants | Catalyst Example | Advantages | Disadvantages |

|---|---|---|---|---|

| Stille Coupling | Organotin compound + Organic halide | Pd(PPh3)4, PdCl2(PPh3)2mdpi.comacs.org | Versatile for substituted bipyridines. acs.orgnih.gov | High toxicity of organotin reagents. mdpi.com |

| Negishi Coupling | Organozinc compound + Organic halide | Pd(PPh3)4organic-chemistry.org | High yields, mild conditions, low cost, good functional group tolerance. orgsyn.orgorgsyn.org | Requires preparation of organozinc reagents. |

Reductive Symmetric Coupling Procedures

Reductive coupling reactions provide a direct route to symmetrical 2,2'-bipyridines from 2-halopyridines. These methods often utilize transition metal catalysts, such as nickel, in the presence of a reducing agent.

A traditional method involves the use of stoichiometric amounts of hydrated NiCl2, triphenylphosphine (B44618) (PPh3), and zinc to afford bipyridines in good yields. mdpi.com However, applying this to halopyridines can lead to low yields due to competing dehalogenation. mdpi.com A more facile approach for both symmetrical and unsymmetrical 2,2'-bipyridines involves a nickel-catalyzed reductive coupling of 2-halopyridines using NiCl2·6H2O without the need for an external ligand. preprints.orgnih.gov This method has been used to synthesize a variety of 2,2'-bipyridines efficiently. nih.gov For example, 2-chloropyrimidine (B141910) can be converted to 2,2'-bipyrimidine (B1330215) in 80% yield via an improved reductive symmetric coupling procedure. researchgate.netacs.org Similarly, 5,5'-dibromo-2,2'-bipyridine (B102527) can be obtained from the reductive symmetric coupling of 2,5-dibromopyridine (B19318) with hexa-n-butyldistannane, with yields ranging from 70% to 90%. researchgate.net

Transition-Metal-Free C-H Functionalization Routes

In recent years, transition-metal-free C-H functionalization has emerged as a more atom-economical and sustainable approach to synthesizing bipyridines. researchgate.netcsic.es These methods avoid the use of pre-functionalized starting materials.

One such strategy involves a base-promoted homolytic aromatic substitution (HAS) reaction. acs.org This process is initiated by a single-electron transfer (SET) from a base-ligand complex to an aryl halide, generating an aryl radical. acs.org This radical then adds to an arene, and subsequent electron and proton transfers yield the coupled product. acs.org For example, a bis-phenalenyl compound in the presence of K(Ot-Bu) can be used for the C-H functionalization of halogenated pyridines to form bipyridines, albeit in moderate yields. mdpi.com

Functionalization of Bipyridine Scaffolds via Halogenation and Subsequent Derivatization

The introduction of halogen atoms, such as bromine or chlorine, onto the bipyridine scaffold is a key strategy for further functionalization. These halogenated bipyridines serve as versatile intermediates for introducing a wide range of substituents through various cross-coupling reactions.

Synthesis of 5,5'-Dibromo-2,2'-bipyridine as a Key Intermediate

5,5'-Dibromo-2,2'-bipyridine is a crucial intermediate for the synthesis of more complex and functionalized bipyridine ligands. springernature.comresearchgate.net A scalable synthesis of this compound can be achieved from inexpensive starting materials. springernature.com One reliable method involves the direct bromination of 2,2'-bipyridine dihydrobromide. springernature.com This reaction is typically carried out using bromine in a steel bomb reaction vessel over several days. springernature.com This procedure can be scaled to produce tens of grams of 5,5'-dibromo-2,2'-bipyridine. springernature.com 5-Bromo-2,2'-bipyridine (B93308) is often produced as a minor byproduct in this reaction. springernature.com

Another synthetic route to 5,5'-dibromo-2,2'-bipyridine involves the palladium-catalyzed coupling of 5-bromo-2-iodopyridine (B1269129) with 5-bromo-2-trialkylstannylpyridines. However, the homocoupling of the stannylpyridine to form 5,5'-dibromo-2,2'-bipyridine is a competing reaction.

Selective Stepwise Functionalization of 5,5'-Dihalogenated-2,2'-bipyridines

The two halogen atoms on 5,5'-dihalogenated-2,2'-bipyridines can be selectively functionalized in a stepwise manner, allowing for the synthesis of unsymmetrically substituted bipyridines. mdpi.com The 5,5'-disubstituted-2,2'-bipyridine motif is a versatile building block for creating functional materials and complex molecular structures. springernature.comresearchgate.net

Stille coupling is a documented method for the selective stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine. springernature.comresearchgate.net By carefully controlling the reaction conditions and the stoichiometry of the organotin reagent, it is possible to substitute one bromine atom at a time. This stepwise approach opens up possibilities for creating a diverse library of bipyridine ligands with tailored electronic and steric properties.

Preparation of Related Dichloro-Bipyridine Isomers (e.g., 4,4'-dichloro) for Comparative Studies

The synthesis of various dichloro-2,2'-bipyridine isomers is crucial for comparative studies, allowing researchers to investigate the influence of the chlorine atoms' position on the molecule's chemical, physical, and coordination properties. Methodologies that can be applied to different pyridine precursors to yield a range of isomers are particularly valuable. One such versatile method is the nickel-catalyzed reductive homocoupling of 2-halogenated pyridines. nih.gov

A simple and efficient ligand-free protocol has been developed for the synthesis of symmetrically substituted 2,2'-bipyridines. nih.govnih.gov This method involves the dimerization of 2-chloropyridine (B119429) derivatives using a nickel catalyst with manganese powder acting as the terminal reductant. nih.gov The reaction is notable for its low catalyst loading and the absence of required ancillary ligands, simplifying the procedure and purification. nih.govlboro.ac.uk

For instance, the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, an analogue of 4,4'-dichloro-2,2'-bipyridine (B155489), is achieved by first preparing the 4-tert-butyl-2-chloropyridine precursor. nih.gov This intermediate is then dimerized using a nickel catalyst and manganese reductant. nih.gov The same protocol has been successfully applied to synthesize 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) from 2-chloro-5-trifluoromethylpyridine, demonstrating the method's utility for producing various substituted bipyridines suitable for comparative analysis. nih.gov The general applicability of this nickel-catalyzed dimerization makes it a powerful tool for creating a library of isomers.

The synthesis of 4,4'-dichloro-2,2'-bipyridine itself can be followed by further chemical transformations, such as oxidation. The preparation of 4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide is typically achieved through the oxidation of 4,4'-dichloro-2,2'-bipyridine using an oxidizing agent like hydrogen peroxide in an acidic medium.

Below is a table summarizing the synthesis of various substituted 2,2'-bipyridines using the nickel-catalyzed reductive homocoupling method, highlighting its suitability for preparing related isomers for comparative studies.

| Product | Starting Material | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| 4,4'-di-tert-butyl-2,2'-bipyridine | 4-tert-butyl-2-chloropyridine | 0.5 | Not specified | nih.gov |

| 5,5'-bis(trifluoromethyl)-2,2'-bipyridine | 2-chloro-5-trifluoromethylpyridine | 0.5 | 70 | nih.gov |

| 2,2'-bipyridine | 2-chloropyridine | 0.2 | 86 | nih.gov |

Scalable Synthetic Procedures for 5,5'-Dihalogenated-2,2'-bipyridines

The availability of robust and scalable synthetic routes is essential for the widespread application of 5,5'-dihalogenated-2,2'-bipyridines in areas such as materials science and catalysis. For 5,5'-dibromo-2,2'-bipyridine, an efficient and reliably scalable procedure has been developed that allows for its synthesis on a multigram scale from inexpensive starting materials. researchgate.netspringernature.com

This procedure involves a multi-day process that begins with the preparation of a key intermediate, 2,2'-bipyridine dihydrobromide. researchgate.netspringernature.com The synthesis is broken down into the following key stages:

Intermediate Preparation : The initial step involves the synthesis of 2,2'-bipyridine dihydrobromide, which takes approximately one day to prepare. researchgate.net

Bromination : The dihydrobromide intermediate is then reacted with bromine. This critical step is performed in a sealed steel bomb reaction vessel and requires about three days to complete. researchgate.netspringernature.com

Isolation and Purification : The final stage involves the work-up, isolation, and purification of the 5,5'-dibromo-2,2'-bipyridine product, which can be accomplished in approximately eight hours. researchgate.net

This method is noted for its reliability and scalability, making it suitable for producing tens of grams of 5,5'-dibromo-2,2'-bipyridine. researchgate.net As a minor product, 5-bromo-2,2'-bipyridine is also formed during this reaction. researchgate.netspringernature.com The 5,5'-dibromo-2,2'-bipyridine serves as a versatile building block that can be further functionalized through various metal-catalyzed coupling reactions, such as Stille couplings, to create more complex ligands and functional materials. researchgate.net

Coordination Chemistry of 5,5 Dichloro 2,2 Bipyridine and Its Metal Complexes

Ligand Design Principles and Coordination Modes of 5,5'-Dichloro-2,2'-bipyridine

This compound is a derivative of 2,2'-bipyridine (B1663995) (bpy), a classic and versatile chelating ligand in coordination chemistry. The introduction of chlorine atoms at the 5 and 5' positions significantly modifies the ligand's electronic properties. The chloro groups are electron-withdrawing, which enhances the σ-donor strength of the ligand. This modification allows for a systematic study of the effects of electrochemical potentials and back-bonding on the properties of the resulting metal complexes. tandfonline.com

Formation of Metal-5,5'-Dichloro-2,2'-bipyridine Complexes

The synthesis of metal complexes with 5,5'-dClbpy generally involves the reaction of a suitable metal precursor, often a metal salt or a labile complex, with the 5,5'-dClbpy ligand in an appropriate solvent. The resulting complexes can be isolated and purified using standard techniques such as crystallization, and their structures and properties are elucidated through a variety of spectroscopic and analytical methods.

Complexes of 5,5'-dClbpy with first-row transition metals have been synthesized and studied, revealing a range of coordination geometries and magnetic properties.

Nickel(II) Complexes : The reaction of nickel(II) chloride with 2,2'-bipyridine derivatives, including those with substituents, is a common method for synthesizing nickel complexes. smolecule.com For instance, the synthesis of poly(2,2'-bipyridine-5,5'-diyl) has been achieved through the dehalogenation polycondensation of 5,5'-dibromo-2,2'-bipyridine (B102527) with a zero-valent nickel complex. oup.com This suggests that similar polymerization reactions could be possible with 5,5'-dClbpy.

Copper(II) Complexes : Copper(II) complexes with substituted bipyridine ligands are well-known. ru.nl Dichloro(2,2′-bipyridine)copper can be synthesized by reacting copper dichloride with bipyridine. nih.gov The resulting complexes often exhibit distorted square planar or octahedral geometries. lookchem.com For example, the synthesis of a 1:1 copper(II)-2,2'-bipyridine complex has been reported where the ligand was a crown ether substituted 2,2'-bipyridine. ru.nl

Iron(II) Complexes : Iron(II) complexes with substituted bipyridines have been investigated for their magnetic properties. acs.orgacs.org The complex [Fe(bpy)Cl2] has been shown to exist in different isomeric forms, highlighting the subtle structural variations that can occur with substituted bipyridine ligands. acs.org The synthesis of tris(2,2'-bipyridine)iron(III) complexes is also well-established. brainly.com

Manganese and Zinc Complexes : While specific studies on manganese and zinc complexes with 5,5'-dClbpy are less common, the general principles of coordination chemistry suggest that they would readily form complexes. Zinc(II) complexes with bipyridine and carboxylate co-ligands have been shown to adopt distorted octahedral geometries with longer metal-nitrogen bond lengths compared to palladium(II) complexes, reflecting differences in ionic radii and coordination preferences.

Table 1: Selected First-Row Transition Metal Complexes with Bipyridine Ligands

| Metal | Ligand | Complex Formula | Geometry | Reference(s) |

|---|---|---|---|---|

| Nickel | 2,2'-bipyridine | [NiCl2(bpy)] | - | smolecule.com |

| Copper | 2,2'-bipyridine | [CuCl2(bpy)] | Distorted Square Planar/Octahedral | nih.govlookchem.com |

| Iron | 2,2'-bipyridine | [Fe(bpy)Cl2] | - | acs.org |

Data in this table is based on general bipyridine complexes and is illustrative for the potential complexes with this compound.

The coordination chemistry of 5,5'-dClbpy with platinum group metals is particularly well-developed, with applications in catalysis and photophysics.

Ruthenium(II) Complexes : Ruthenium(II) complexes of the type [Ru(bpy)3]2+ are renowned for their photophysical properties. The synthesis of ruthenium complexes with substituted bipyridines, including those with electron-withdrawing groups, is of interest for tuning these properties. tandfonline.com The general synthesis involves reacting a ruthenium precursor with the bipyridine ligand. mdpi.com

Iridium(III) Complexes : Iridium(III) complexes with bipyridine ligands have been synthesized and characterized. acs.orgalfa-chemistry.com For instance, an ortho-metalated dichloro-bridged complex of iridium(III) with 2,2'-bipyridine has been reported. acs.org

Platinum(II) Complexes : Platinum(II) complexes of the type [Pt(bpy)Cl2] are well-known. colonialmetals.com The synthesis typically involves the reaction of K2PtCl4 with the bipyridine ligand. orientjchem.org These complexes are often square planar. researchgate.netlookchem.com The formation of 1:1 adducts of bis(2,2'-bipyridine)platinum(II) with hydroxide (B78521) has been studied in solution. srce.hrresearchgate.net

Palladium(II) Complexes : (2,2'-Bipyridine)dichloropalladium(II) is a square-planar complex that can be synthesized by reacting palladium(II) chloride with 2,2'-bipyridine. It serves as a precursor for other palladium complexes. lookchem.comnih.gov

Rhenium(I) Complexes : Rhenium(I) tricarbonyl complexes with bipyridine ligands have been extensively studied. mdpi.com These complexes typically adopt a distorted octahedral geometry. mdpi.com The reaction of Re(CO)5Br with a bipyridine-functionalized ligand has been shown to form a discrete bromidotricarbonylrhenium(I) complex. nih.gov

Table 2: Selected Platinum Group Metal Complexes with Bipyridine Ligands

| Metal | Ligand | Complex Formula | Geometry | Reference(s) |

|---|---|---|---|---|

| Ruthenium | 2,2'-bipyridine | [Ru(bpy)3]2+ | Octahedral | tandfonline.com |

| Iridium | 2,2'-bipyridine | [{Ir(bpy-C3,N')(bpy-N,N')Cl}2]2+ | - | acs.org |

| Platinum | 2,2'-bipyridine | [Pt(bpy)Cl2] | Square Planar | colonialmetals.comlookchem.com |

| Palladium | 2,2'-bipyridine | [Pd(bpy)Cl2] | Square Planar |

Data in this table is based on general bipyridine complexes and is illustrative for the potential complexes with this compound.

Synthesis and Characterization of First-Row Transition Metal Complexes (e.g., Ni, Cu, Fe, Mn, Zn)

Influence of Chloro Substituents on Coordination Geometry and Ligand Field Strength

The presence of chloro substituents at the 5 and 5' positions of the bipyridine ring has a discernible impact on the coordination geometry and electronic properties of the resulting metal complexes.

The electron-withdrawing nature of the chlorine atoms influences the ligand field strength of 5,5'-dClbpy. By withdrawing electron density from the pyridine (B92270) rings, the chloro groups enhance the σ-donor capability of the nitrogen atoms. This increased σ-donation can lead to stronger metal-ligand bonds and a larger ligand field splitting energy (Δo in octahedral complexes or Δsp in square planar complexes). This effect has been observed in studies of ruthenium complexes where electron-poor bipyridine ligands are used to modulate the electrochemical and photophysical properties of the complexes. tandfonline.com

Stability and Reactivity of this compound Coordination Compounds

Coordination compounds of 5,5'-dClbpy generally exhibit high thermal and chemical stability, a characteristic feature of complexes with chelating bipyridine ligands. The five-membered chelate ring formed upon coordination contributes significantly to the thermodynamic stability of the complexes (the chelate effect).

The reactivity of these complexes is often centered at the metal ion or the coordinated ligands. The electron-withdrawing chloro substituents can render the bipyridine ligand more susceptible to nucleophilic attack, although this is not a commonly reported reaction pathway. More significantly, the electronic properties of the 5,5'-dClbpy ligand can influence the reactivity of the metal center. For instance, in catalytic applications, the electron-poor nature of the ligand can enhance the catalytic activity of the metal center by modifying its redox potential and its ability to activate substrates.

The stability of these complexes in solution is also a crucial factor. For example, platinum(II) bipyridine complexes are known to undergo reactions with solvent molecules or other species present in solution, such as the formation of hydroxo adducts in aqueous media. srce.hrresearchgate.net The kinetics and thermodynamics of such reactions can be influenced by the substituents on the bipyridine ligand.

Advanced Spectroscopic and Diffraction Based Characterization of 5,5 Dichloro 2,2 Bipyridine Systems

Electronic Absorption Spectroscopy (UV-Vis) for Charge Transfer Analysis

Electronic absorption spectroscopy is a fundamental tool for characterizing the electronic transitions within 5,5'-dichloro-2,2'-bipyridine and its metal complexes. The UV-Vis spectra of these systems are typically dominated by intense absorption bands corresponding to intra-ligand (π → π*) transitions and, in the case of metal complexes, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

In ruthenium complexes, such as those analogous to cis-dichlorobis(2,2'-bipyridine)ruthenium(II), the UV-Vis spectrum displays prominent peaks that can be assigned to different electronic transitions. acs.org For instance, the experimental spectrum of cis-Ru(bpy)₂Cl₂ in acetonitrile (B52724) reveals four significant absorption bands at 548, 376, 297, and 240 nm. acs.org The lower energy bands in the visible region are characteristic of MLCT transitions, where an electron is excited from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. The higher energy bands in the ultraviolet region are generally attributed to π → π* transitions within the ligand itself. acs.orgwikipedia.org

The nature and energy of these charge transfer bands are sensitive to the solvent environment and the specific metal center. For example, in iridium(III) complexes with functionalized 2,2'-bipyridyl ligands, the low-energy absorption bands can be shifted by altering the substitution on the ligand, which in turn modifies the energy levels of the molecular orbitals involved in the transition. researchgate.net This tunability is a key aspect in the design of photosensitizers and other photoactive materials.

The table below summarizes typical UV-Vis absorption data for related bipyridine complexes, illustrating the regions where electronic transitions are observed.

| Compound/System | Wavelength (λmax, nm) | Transition Assignment | Solvent |

| cis-Ru(bpy)₂Cl₂ | 548, 376 | MLCT | Acetonitrile |

| cis-Ru(bpy)₂Cl₂ | 297, 240 | Intra-ligand (π → π) | Acetonitrile |

| [Ru(bpy)₃]²⁺ | 452 | MLCT | Water |

| [Ru(bpy)₃]²⁺ | 285 | Intra-ligand (π → π) | Water |

| Iridium(III) complexes | 410-430 | Intraligand Charge Transfer (ILCT) | Not Specified |

Luminescence Spectroscopy and Excited State Dynamics of this compound Metal Complexes

Luminescence spectroscopy provides critical insights into the excited-state properties of this compound metal complexes, revealing details about their emissive nature and the dynamics of their excited states. These properties are central to applications in areas such as photocatalysis, sensing, and organic light-emitting diodes (OLEDs).

Investigation of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) Excited States

Upon photoexcitation, metal complexes of this compound can populate various excited states, including Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) states. In an MLCT state, an electron is promoted from a metal-based orbital to a ligand-based orbital, effectively creating a metal-oxidized, ligand-reduced species. wikipedia.org In heteroleptic complexes with multiple types of ligands, LLCT transitions, where an electron moves from one ligand to another, can also occur. researchgate.net

The nature of the lowest-lying excited state, whether it is MLCT or LLCT, significantly influences the photophysical properties of the complex. For instance, in certain iridium(III) complexes, the emission is assigned to an admixture of ³LLCT and ³MLCT excited states. researchgate.net The relative contributions of these states can be tuned by modifying the electronic properties of the ligands. researchgate.net Time-resolved spectroscopic techniques are often employed to track the dynamics of these excited states, which can undergo processes like intersystem crossing from singlet to triplet states and vibrational cooling on picosecond timescales. acs.orgresearcher.lifeacs.org

In some iridium(III) complexes, binding of a metal ion to a functionalized bipyridyl ligand can induce a conversion from an intraligand charge transfer (ILCT) state to an LLCT/MLCT excited state, resulting in a significant blue-shift in the absorption spectrum. researchgate.net This demonstrates the sensitivity of the excited state manifold to the molecular environment.

Phosphorescence Properties and Lifetimes

Many metal complexes of bipyridines, particularly those with heavy metals like ruthenium and iridium, exhibit phosphorescence, which is emission from a triplet excited state. researchgate.net These triplet states often have long lifetimes, ranging from nanoseconds to microseconds, a property that is highly desirable for applications requiring efficient energy or electron transfer. wikipedia.orginstras.com

The phosphorescence lifetime and quantum yield are sensitive to the molecular structure, the solvent, and the temperature. For example, the excited state of [Ru(bpy)₃]²⁺ has a lifetime of 650 ns in water and 890 ns in acetonitrile. wikipedia.org The long lifetime is attributed to the spin-forbidden nature of the transition from the triplet excited state to the singlet ground state. wikipedia.org In some cases, complexes can exhibit multiple emissive states, leading to dual or even triple phosphorescence. researchgate.net

The table below provides representative phosphorescence data for related bipyridine complexes.

| Complex | Emission Max (nm) | Lifetime (τ) | Emitting State | Conditions |

| [Ru(bpy)₃]²⁺ | 620 | 650 ns | ³MLCT | Water, 298 K |

| [Ir(ppy)₂(bpy*)]PF₆ | Varies | Long-lived | ³LLCT/³MLCT | 2-MeTHF, 77 K |

| Iridium(III) Complex | ~618 | - | ³ILCT | Not Specified |

Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for probing the molecular structure and bonding within this compound and its complexes. uni-siegen.de These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. edinst.com

In the context of this compound, IR and Raman spectra can be used to:

Confirm Ligand Coordination: Upon coordination to a metal center, the vibrational modes of the bipyridine ligand are perturbed. Shifts in the positions and changes in the intensities of the vibrational bands, particularly those associated with the C=C and C=N stretching modes of the pyridine (B92270) rings, provide direct evidence of complex formation.

Identify Functional Groups: The presence of the chlorine substituents on the bipyridine ring will give rise to characteristic vibrational modes, which can be identified in the spectra.

Probe Metal-Ligand Bonds: Low-frequency vibrational modes corresponding to metal-nitrogen stretching vibrations can often be observed, providing direct information about the strength and nature of the coordinate bond. researchgate.net

For instance, in a study of PbI₂(BIPY), new bands in the IR spectrum at 1589, 1489, 1435, 1312, 1009, and 770 cm⁻¹ were observed, indicating interaction between the bipyridine and the lead iodide. Similarly, new Raman lines and shifts in existing lines provided further evidence of complexation. While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability, making them complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of this compound and its complexes in solution. ¹H and ¹³C NMR are most commonly used to map out the carbon and proton framework of the molecule.

Coordination of the this compound ligand to a metal center typically results in significant changes in the chemical shifts of the bipyridine protons and carbons. These shifts are caused by the electronic effects of the metal ion and any changes in the conformation of the ligand upon binding. For example, the protons on the pyridine rings often experience downfield shifts upon coordination.

In complexes of substituted bipyridines, such as [Pt(5,5'-dmbpy)₂]²⁺, NMR can be used to probe the symmetry of the complex in solution. srce.hr For instance, the equivalence or non-equivalence of the methyl groups can provide information about the geometry of the complex and its interactions with the solvent. srce.hr Multinuclear NMR can also be employed to study the metal center itself, such as ¹⁹⁵Pt NMR for platinum complexes, although solubility can sometimes be a limiting factor. srce.hr

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction studies on complexes of substituted bipyridines have revealed a wealth of structural details. For example, the crystal structure of [Au(5,5´-dmbipy)(Cl)₂] confirmed the chelation of the bipyridine ligand to the gold center. doi.org X-ray diffraction can also elucidate the coordination geometry around the metal ion, which is often distorted from ideal geometries.

Furthermore, X-ray diffraction is invaluable for understanding the supramolecular chemistry of these systems, revealing how individual molecules pack in the crystal lattice. This can include the identification of intermolecular interactions such as π-π stacking, which can play a significant role in the material's properties. For uncomplexed 2,2'-bipyridine (B1663995), crystal structures show that the molecules are planar and adopt a trans-conformation, with face-to-face stacking interactions observed in the crystal lattice. mdpi.com

The table below presents example crystallographic data for a related bipyridine complex, illustrating the type of information obtained from X-ray diffraction.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| RuCl₂(C₁₀H₈N₂)[(C₆H₅)₂N₃C(COCH₃)]·CH₂Cl₂ | Monoclinic | P12₁/c1 | 12.170 | 11.706 | 20.069 | 99.26 |

| MoO₂Cl₂(4,4'-dimethyl-2,2'-bipyridyl) | Monoclinic | P2₁/n | 12.0225 | 10.3812 | 11.7823 | 103.180 |

This data allows for a detailed reconstruction of the solid-state structure, providing a solid foundation for understanding the chemical and physical properties of these compounds. researchgate.netcambridge.org

Mass Spectrometry for Compositional Verification

Mass spectrometry serves as a critical analytical technique for the verification of the elemental composition and structural integrity of this compound. This method provides detailed information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the compound's molecular weight and offering insights into its fragmentation pathways under specific ionization conditions.

In electron impact mass spectrometry (EI-MS), this compound is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak is a key indicator of the compound's molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion is characteristic. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M, M+2, and M+4 isotopic cluster for dichlorinated compounds.

For this compound (C₁₀H₆Cl₂N₂), the theoretical molecular weight of the monoisotopic peak (containing two ³⁵Cl atoms) is approximately 223.99 g/mol . nih.gov The mass spectrum will exhibit a prominent peak at this m/z value. The peak at M+2, corresponding to a molecule with one ³⁵Cl and one ³⁷Cl, will have a significant intensity, and the M+4 peak, from a molecule with two ³⁷Cl atoms, will also be observable, though at a lower intensity. The relative intensities of these peaks provide strong evidence for the presence of two chlorine atoms in the molecule.

The fragmentation of the this compound molecular ion provides further structural confirmation. Common fragmentation pathways in bipyridyl systems involve the cleavage of the bond between the two pyridine rings or the loss of substituents. chemguide.co.ukwikipedia.org The stability of the aromatic rings means that the molecular ion is often quite abundant. libretexts.org

Below is a table summarizing the expected major ions in the mass spectrum of this compound.

| Ion | m/z (approximate) | Description |

|---|---|---|

| [C₁₀H₆³⁵Cl₂N₂]⁺ | 224 | Molecular ion (M⁺) |

| [C₁₀H₆³⁵Cl³⁷ClN₂]⁺ | 226 | Molecular ion isotope peak (M+2) |

| [C₁₀H₆³⁷Cl₂N₂]⁺ | 228 | Molecular ion isotope peak (M+4) |

| [C₁₀H₆³⁵ClN₂]⁺ | 189 | Loss of a chlorine radical |

| [C₅H₃ClN]⁺ | 112 | Cleavage of the C-C bond between the pyridine rings |

Techniques like high-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula with a high degree of confidence, further substantiating the identity and purity of this compound. oup.com

Electronic and Electrochemical Properties of 5,5 Dichloro 2,2 Bipyridine Complexes

Redox Potentials and Electron Transfer Processes in 5,5'-Dichloro-2,2'-bipyridine Ligands and their Metal Complexes

The redox potentials of metal complexes containing the this compound ligand are a key aspect of their electrochemical profile. The electron-withdrawing nature of the chlorine atoms affects the electron density on the bipyridine ring system, which in turn influences the ease of oxidation and reduction of both the ligand and the coordinated metal center. rsc.org

In many transition metal bipyridine complexes, the observed electrochemical reactions can be either metal-centered or ligand-centered. iieta.org For instance, in ruthenium(II) bipyridine complexes, the oxidation is typically a metal-based Ru(II)/Ru(III) couple, while reductions are often ligand-based, involving the bipyridine moiety. rsc.orgresearchgate.net The presence of electron-withdrawing substituents like the chloro groups on the bipyridine ligand generally makes the metal center more difficult to oxidize, resulting in a positive shift of the Ru(II)/Ru(III) redox potential. rsc.org Conversely, these substituents facilitate the reduction of the ligand.

Electron transfer processes in these complexes are fundamental to their function in applications such as photoredox catalysis. wikipedia.org Upon photoexcitation, a metal-to-ligand charge transfer (MLCT) can occur, where an electron is promoted from a metal-based orbital to a ligand-based π* orbital. iieta.orgnih.govwikipedia.org The subsequent electron transfer steps can involve either the oxidized metal center or the reduced ligand. In supramolecular systems, intramolecular electron transfer between different metal centers or between a metal and a remote site can be mediated by the bipyridine bridge. acs.org The rate and efficiency of these electron transfer processes are directly influenced by the electronic properties of the ligands.

The following table provides a summary of redox potential data for related bipyridine complexes, illustrating the effect of substituents on electrochemical properties.

| Complex/Ligand | Redox Process | Potential (V vs. ref) | Notes |

| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(III) | -1.31 vs. SCE | Facilitated reduction compared to complexes with better π-accepting ligands. researchgate.net |

| [Ru(bpy)₂(TPPHZ)]²⁺ | Ru(II)/Ru(III) | -0.87 vs. SCE | TPPHZ is a better π-acceptor than bpy, facilitating reduction. researchgate.net |

| [Ru(H₂dcbpy)₂(CO)₂Cl₂] | Ru(II)/Ru(III) | 0.15 - 1.62 vs. Ag/Ag⁺ | H₂dcbpy withdraws electron density, making oxidation more difficult. rsc.org |

| Copper(I) complexes with 5-ferrocenyl-2,2'-bipyridine | Cu(I)/Cu(II) | Anodically shifted | Reversible oxidation of the copper center. rsc.org |

Influence of Chloro Substituents on Ligand Redox Non-Innocence

The concept of "redox non-innocence" describes ligands that can actively participate in the redox chemistry of a complex, rather than acting as passive spectators to metal-centered redox events. wikipedia.org Bipyridine ligands themselves can exhibit redox non-innocence, being capable of accepting electrons to form radical anions (bpy⁻) or even dianions (bpy²⁻). nih.gov

The presence of chloro substituents on the 5,5'-positions of the bipyridine ring enhances its electron-accepting properties. This makes the this compound ligand more "redox-active" or "non-innocent" compared to the unsubstituted bipyridine. The electron-withdrawing nature of the chlorine atoms stabilizes the reduced forms of the ligand, making ligand-based reductions more accessible at less negative potentials.

This increased redox non-innocence has significant implications for the electronic structure and reactivity of the corresponding metal complexes. In some cases, a redox event that might be assigned as a metal-centered reduction in a complex with an "innocent" ligand could, in a complex with a non-innocent ligand like this compound, be ligand-centered or a combination of both. acs.orgethz.ch This is particularly relevant for first-row transition metals where the energy levels of the metal d-orbitals and the ligand π* orbitals can be very close. acs.org

For example, in iron bipyridine-diimine complexes, it has been shown that the ligand can undergo multiple one-electron reductions, acting as an electron reservoir. acs.orgethz.ch While specific studies on the redox non-innocence of this compound are not detailed in the provided context, the general principles suggest that the chloro substituents would amplify this behavior.

Electrochemical Behavior of Metal-5,5'-Dichloro-2,2'-bipyridine Complexes (e.g., Oxidation, Reduction, Disproportionation)

The electrochemical behavior of metal complexes with this compound is characterized by a series of redox events corresponding to the oxidation and reduction of both the metal center and the ligand.

Oxidation: As previously mentioned, the oxidation of these complexes is often a metal-centered process. For ruthenium complexes, this corresponds to the Ru(II) to Ru(III) transition. researchgate.net The presence of the electron-withdrawing chloro groups on the bipyridine ligand makes the metal center more electron-deficient, thus making it harder to oxidize. This results in a more positive oxidation potential compared to complexes with unsubstituted bipyridine.

Reduction: The reduction processes are typically ligand-centered. The this compound ligand can undergo successive one-electron reductions to form the radical anion and then the dianion. Due to the electron-withdrawing effect of the chlorine atoms, these reductions occur at less negative potentials compared to unsubstituted bipyridine complexes. In some instances, particularly with redox-active metals, the reduction can be a concerted process involving both the metal and the ligand.

The following table summarizes the general electrochemical behavior of related bipyridine complexes.

| Electrochemical Process | General Observations for Bipyridine Complexes | Influence of 5,5'-Dichloro Substitution |

| Oxidation | Often metal-centered (e.g., M(II)/M(III)). researchgate.net | More positive potential (harder to oxidize). |

| Reduction | Typically ligand-centered, forming radical anions. iieta.org | Less negative potential (easier to reduce). |

| Disproportionation | Observed for some metal complexes. rsc.org | Dependent on the specific metal and complex stability. |

Relationship Between Electronic Structure and Electrochemical Activity

The electronic structure of a metal complex is intrinsically linked to its electrochemical activity. The energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—determine the redox potentials and the nature of the electron transfer processes.

In a typical octahedral d⁶ metal complex with bipyridine ligands, such as [Ru(bpy)₃]²⁺, the HOMO is primarily metal-based (t₂g-like), and the LUMO is ligand-based (π* of the bipyridine). nih.gov

Oxidation , the removal of an electron from the HOMO, is therefore a metal-centered process. The energy of the HOMO is influenced by the electron-donating or -withdrawing nature of the ligands. The electron-withdrawing chloro groups in this compound lower the energy of the metal d-orbitals, thus lowering the HOMO energy and making oxidation more difficult (more positive potential).

Reduction , the addition of an electron to the LUMO, is a ligand-centered process. The chloro substituents also lower the energy of the ligand's π* orbitals, making the LUMO more accessible for reduction (less negative potential).

Theoretical and Computational Investigations of 5,5 Dichloro 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study 5,5'-Dichloro-2,2'-bipyridine and its complexes.

Ground State Geometries and Electronic Structures of this compound and its Complexes

DFT calculations are instrumental in determining the optimized ground state geometries of this compound and its coordination complexes. For instance, in ruthenium complexes, the geometry around the metal center is a key determinant of the compound's properties. researchgate.net

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be reliably calculated. DFT studies have shown that for certain ruthenium complexes containing bipyridyl derivatives, the HOMO is often localized on the metal and ancillary ligands, while the LUMO is centered on the bipyridine ligand. rsc.orguni.edu This distribution is crucial for understanding charge transfer processes.

In complexes of this compound, the chlorine substituents act as electron-withdrawing groups. This electronic effect influences the energy levels of the molecular orbitals. DFT calculations have revealed that the introduction of amide groups at the 5,5'-positions of a bipyridyl ligand in a ruthenium complex can raise the LUMO energy level, leading to a negative shift in the first reduction potential. researchgate.net

Table 1: Selected DFT Calculated Properties of Bipyridine Derivatives and Complexes

| Compound/Complex | Method/Basis Set | Key Finding |

|---|---|---|

| [Ru(5,5'-diamide-2,2'-bipyridine)(CO)2Cl2] | DFT | Twisted structure of the C-connected amide group raises the LUMO level. researchgate.net |

| [Ru(4,4'-dicarboxy-2,2'-bipyridine)(4,4'-di-(2-(2-pyridyl)ethenyl)-2,2'-bipyridine)(NCS)2] | DFT | HOMO is localized on NCS ligands, LUMO is on the dicarboxy-bipyridine ligand. uni.edu |

| [Pt(N^N)(dtoc)] complexes | Hybrid DFT | Provided insights into electronic structure and predicted first static hyperpolarizabilities. lookchem.com |

| 5,5'-dibromo-2,2'-dichloro-3-selanyl-4,4'-bipyridines | DFT | Identified low-energy conformers based on the orientation of the substituent at the 3-position. mdpi.com |

Prediction of Vibrational Frequencies

DFT calculations can accurately predict the vibrational frequencies of this compound and its complexes. These theoretical predictions are highly valuable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with the experimental ones, a detailed assignment of the vibrational modes can be achieved. dergipark.org.tr For example, in a study of a Cu(II) complex with a mixed 2,2'-dimethylmalonate and bipyridine ligand, DFT (B3LYP/6-31G) calculations were used to compute the vibrational frequencies, which showed good agreement with the experimental FT-IR spectra. dergipark.org.tr This correlation allows for a confident assignment of specific bond vibrations, such as C=N stretching modes of the coordinated bipyridine molecule. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This is particularly important for understanding the photophysical properties of this compound complexes, which often exhibit interesting absorption and emission characteristics.

TD-DFT calculations allow for the simulation of electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. rsc.org This provides a theoretical basis for assigning the bands observed in experimental UV-Vis spectra to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge-transfer (LLCT). rsc.orgresearchgate.net For instance, in a series of luminescent cationic heteroleptic iridium(III) complexes with 5,5'-diaryl-2,2'-bipyridines, a combined DFT/TD-DFT study was crucial in understanding the origin of the transitions in the absorption and emission spectra. researchgate.net Similarly, TD-DFT has been employed to elucidate the electronic circular dichroism (CD) spectra of tris(bipyridyl) metal complexes. acs.org

Elucidation of Reaction Mechanisms and Activation Pathways using Computational Models

Computational models, particularly those based on DFT, are powerful tools for elucidating reaction mechanisms and determining the activation pathways of chemical reactions involving this compound. These models can map out the potential energy surface of a reaction, identifying transition states and intermediates that may be difficult or impossible to observe experimentally.

For example, computational studies have been used to investigate the activation pathway of CO2 reduction catalysts. acs.org In one study, DFT calculations, in conjunction with spectroscopic methods, revealed a complex reaction pathway for a ruthenium bipyridine dicarbonyl dichloride catalyst, involving ligand loss and rearrangement. acs.org Similarly, the thermal decomposition mechanisms of volatile molybdenum(VI) bis-imides with 2,2'-bipyridine (B1663995) as a ligand have been investigated using a combination of experimental and computational methods. chemrxiv.org These studies found that the decomposition proceeds through the dissociation of the chelating ligand followed by intramolecular hydrogen transfer. chemrxiv.org

Correlation between Computational and Experimental Data for this compound Derivatives

A key aspect of computational chemistry is the ability to correlate theoretical data with experimental findings. This correlation serves to validate the computational models and provide a deeper understanding of the experimental observations. For derivatives of this compound, this has been demonstrated in several areas.

The absolute configuration of chiral 5,5'-dibromo-2,2'-dichloro-3-selanyl-4,4'-bipyridines was assigned based on a combination of X-ray diffraction, electronic circular dichroism, and TD-DFT calculations. mdpi.com In the study of a para-nicotinic acid-bridged dirhenium(I) dimer complex, DFT calculations were used to elucidate the unusual emission behavior observed experimentally. acs.org The correlated computational and experimental results provided insights into the mechanism of stabilization of the emitting state. acs.org Furthermore, in the development of dye-sensitized solar cells, DFT calculations on ruthenium complexes with bipyridine ligands have been used to understand structure-property relationships, correlating calculated electronic properties with observed photocatalytic activity. researchgate.net

Advanced Applications of 5,5 Dichloro 2,2 Bipyridine Metal Complexes

Catalysis

Complexes incorporating the 5,5'-dichloro-2,2'-bipyridine ligand have demonstrated significant catalytic activity in a variety of chemical transformations. The strategic placement of chlorine atoms on the bipyridine framework influences the electronic properties of the metal center, thereby tuning its catalytic efficacy.

Photocatalytic Reduction of Carbon Dioxide (CO2) and Hydrogen Evolution Reactions (HER)

Metal complexes of this compound and its derivatives are at the forefront of research into converting solar energy into chemical fuels. These complexes are particularly effective in the photocatalytic reduction of CO2 and in hydrogen evolution reactions (HER).

Rhenium-based complexes, such as those derived from 2,2'-bipyridine-5,5'-dicarbaldehydetricarbonylchlororhenium(I), are active catalysts for the electrochemical reduction of CO2 to carbon monoxide (CO). osti.gov These catalysts can achieve high faradaic efficiencies, nearing unity in some cases. osti.govescholarship.org The presence of the rhenium center is essential for this catalytic activity. osti.gov Similarly, ruthenium-based complexes are also employed in photocatalytic systems. For instance, trans(Cl)-[Ru(5,5′-dmbpy)(CO)2Cl2], where dmbpy is 5,5'-dimethyl-2,2'-bipyridine, can produce both CO and formate, with the product ratio being dependent on the catalyst concentration. researchgate.net The mechanism often involves a photosensitizer, like [Ru(bpy)3]2+, which absorbs light and initiates electron transfer processes. researchgate.net

In the realm of hydrogen evolution, iridium(III) complexes featuring a 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) ligand have been synthesized and shown to be robust photosensitizers. researchgate.net These complexes exhibit long-lived excited states, a crucial property for efficient photocatalysis. researchgate.net Furthermore, the integration of photosensitizers and catalysts, such as [Ru(dcbpy)(bpy)2]2+ and Pt(dcbpy)Cl2, into metal-organic frameworks (MOFs) has been shown to significantly enhance hydrogen evolution activity from aqueous solutions. rsc.org This approach facilitates close spatial proximity between the photosensitizer and the catalyst, promoting efficient electron transfer. rsc.org

Catalysis of Organic Transformations (e.g., Hydrogenation, Hydrocarbon Coupling, Polymerization)

Complexes of this compound and related bipyridines are versatile catalysts for a range of organic transformations.

In the realm of hydrogenation, rhodium complexes containing substituted bipyridine ligands, such as [Cp*Rh(N^N)Cl]+, have been successfully used for the regioselective reduction of the nicotinamide (B372718) coenzyme (NAD+). nih.gov The catalytic efficiency of these complexes is inversely correlated with their redox potentials, with the 5,5'-substituted bipyridine complex showing the highest activity. nih.gov Ruthenium complexes are also effective for hydrogenation and dehydrogenation reactions.

For hydrocarbon coupling, nickel-catalyzed reductive couplings of 2-halopyridines using NiCl2·6H2O can produce 2,2′-bipyridines in high yields without the need for external ligands, as the bipyridine product itself acts as a ligand. mdpi.com Copper complexes have also been explored; for example, dichloro(2,2′-bipyridine)copper, in conjunction with methylaluminoxane (B55162) (MAO), serves as an active and stereospecific catalyst for the polymerization of 1,3-dienes like butadiene and isoprene. nih.govnih.gov This system can produce polymers with high syndiotacticity. nih.govnih.gov The structure of the monomer plays a significant role in determining the stereoselectivity of the polymerization. nih.gov

The following table summarizes the performance of a copper-based catalyst in 1,3-diene polymerization:

| Monomer | Polymer Structure | Syndiotacticity (rrrr pentads) | Melting Temperature (Tm) |

|---|---|---|---|

| Butadiene | syndiotactic 1,2 polybutadiene | - | - |

| Isoprene | syndiotactic 3,4 polyisoprene | ~55% | up to 115 °C |

| (E)-3-methyl-1,3-pentadiene | syndiotactic 1,2 poly(3-methyl-1,3-pentadiene) | - | 241 °C |

| 2,3-dimethyl-1,3-butadiene | cis-1,4 poly(2,3-dimethyl-1,3-butadiene) | - | - |

Electrocatalysis (e.g., Water Oxidation)

The electrocatalytic properties of this compound complexes are particularly relevant for water oxidation, a key reaction for producing clean energy. Ruthenium complexes featuring this ligand have been investigated for their ability to catalyze this challenging transformation. acs.org Dinuclear ruthenium complexes, in particular, have shown promise as water oxidation catalysts. mdpi.com The "blue dimer," [(H2O)RuIII(bipy)2(μ-O)RuIII(bipy)2(H2O)]4+, was one of the first molecular catalysts reported for water oxidation. mdpi.com

More recently, the incorporation of molecular water oxidation catalysts into robust frameworks like MOFs has emerged as a promising strategy. nih.gov For example, a ruthenium complex, Ru(tpy)(dcbpy)OH22, where dcbpy (B11939525) is 2,2'-bipyridine-5,5'-dicarboxylic acid, has been integrated into a UiO-67 MOF thin film. nih.gov This hybrid material exhibits a significant current response due to electrocatalytic water oxidation. nih.gov The electronic properties of the bipyridine ligand, influenced by substituents like the chloro groups in this compound, play a crucial role in tuning the catalytic activity of the metal center. acs.org

Mechanistic Studies of Catalytic Cycles Involving this compound Complexes

Understanding the intricate mechanisms of catalytic cycles is paramount for designing more efficient catalysts. For the photocatalytic reduction of CO2 by rhenium bipyridine complexes, the proposed mechanism involves the reduction of the complex, followed by the binding of CO2 and subsequent protonation steps to yield CO and water. escholarship.orgnih.gov Two main pathways are considered: a unimolecular mechanism involving a doubly reduced anionic species and a bimolecular mechanism where two singly reduced catalysts interact. nih.gov

In the case of ruthenium-catalyzed CO2 reduction, transient infrared spectroscopy has been a powerful tool to elucidate the complex reaction pathways. acs.org These studies have revealed a multi-step activation process involving electron transfer, ligand exchange, and rearrangement of the complex. acs.org For some ruthenium complexes with dimethyl-substituted bipyridine ligands, dimerization of the reduced species can occur, leading to different isomers. acs.org

Mechanistic investigations of nickel-catalyzed reactions involving bipyridine ligands have also been conducted using density functional theory (DFT) calculations. nih.gov These studies provide insights into the different reaction pathways promoted by different ligands, such as bipyridine versus terpyridine, and help to understand the origins of chemoselectivity. nih.gov

Materials Science and Optoelectronics

The unique photophysical and electronic properties of metal complexes containing this compound and its derivatives make them valuable components in materials science and optoelectronics.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the field of organic electronics, 2,2'-bipyridine-based materials are being developed for use as electron-transport materials (ETMs) in OLEDs. rsc.org By end-capping the 2,2'-bipyridine (B1663995) skeleton with specific functional groups, it is possible to create materials that form highly oriented thin films, which is a key factor for enhancing device performance. rsc.org OLEDs incorporating these bipyridine-based ETMs have demonstrated low operating voltages. rsc.org

The following table presents the performance of an optimized OLED device using a 2,2'-bipyridine-based electron-transport material:

| Luminance (cd/m²) | Operating Voltage (V) |

|---|---|

| 100 | 2.8 |

| 1000 | 3.2 |

While the primary focus of this section is on OLEDs and OFETs, it is worth noting that the broader class of bipyridine ligands is extensively used in creating functional materials. mdpi.com The ability of the nitrogen atoms in bipyridines to coordinate with metals allows for the construction of a vast array of complexes with tailored properties for various applications, including those in materials science. mdpi.com

Role in Photovoltaic Devices and Solar Energy Conversion Systems

Complexes of this compound are integral to the development of next-generation solar energy technologies, particularly in dye-sensitized solar cells (DSSCs) and as catalysts for water oxidation. The bipyridine ligand is a fundamental component in photosensitizers, which are responsible for absorbing light and initiating the conversion of solar energy into electricity. lookchem.comscirp.org

Ruthenium complexes containing bipyridine ligands, such as [Ru(bpy)₃]²⁺, are extensively studied for their photophysical properties, including strong absorption in the visible spectrum and luminescence, which are critical for photochemical applications like solar energy conversion. cymitquimica.comwikipedia.orgwikipedia.org The functionalization of the bipyridine ligand is a key strategy to modulate these properties. The introduction of electron-withdrawing groups, such as the chlorine atoms in this compound, can influence the metal-to-ligand charge transfer (MLCT) transitions, which are central to the operation of DSSCs. mdpi.com

Research has specifically investigated oxo-bridged ruthenium dimers featuring this compound ligands, examining their electrochemical behavior and catalytic effectiveness in water oxidation. acs.org This process is a crucial half-reaction in water splitting for hydrogen fuel production, a key area in solar energy conversion. The electronic properties conferred by the dichloro-substitution are pivotal in tuning the redox potentials of the metal center to efficiently drive these challenging catalytic reactions. acs.org

| Bipyridine Ligand Type | Metal Complex Example | Application Area | Key Property/Function | Reference |

|---|---|---|---|---|

| Generic 2,2'-bipyridine | [Ru(bpy)₃]²⁺ | Dye-Sensitized Solar Cells (DSSCs), Photoredox Catalysis | Acts as a photosensitizer; exhibits strong visible light absorption and long-lived excited states. | wikipedia.orgmdpi.com |

| 4,4'-Dicarboxy-2,2'-bipyridine | N3 Dye: [Ru(4,4'-dicarboxy-2,2'-bipyridine)₂(NCS)₂] | Dye-Sensitized Solar Cells (DSSCs) | Serves as a benchmark dye, anchoring to the TiO₂ surface and enabling efficient charge injection. | mdpi.comuni.edu |

| This compound | Oxo-bridged Ruthenium Dimers | Catalytic Water Oxidation | Modifies the electrochemical properties of the ruthenium center to facilitate catalysis. | acs.org |

| 5,5'-bis(trifluoromethyl)-2,2'-bipyridine | [Ir(C^N)₂(dCF₃bpy)]PF₆ | Photosensitizers for Hydrogen Evolution | Electron-withdrawing groups enhance robustness and tune photoredox abilities. | researchgate.net |

Synthesis of Conductive Polymers and Nanomaterials

The this compound ligand and its derivatives are employed in the synthesis of advanced materials, including conductive polymers and functional nanomaterials. In polymer chemistry, bipyridine ligands are used to control the structure and properties of polymers formed through metal-catalyzed reactions.

For instance, in the dehalogenation polycondensation of dihalogenated aromatic compounds using nickel complexes, the choice of ligand is critical. researchgate.net Using 2,2'-bipyridine as a neutral ligand instead of triphenylphosphine (B44618) can lead to significantly higher polymer yields, a phenomenon attributed to the formation of a more reactive cis-type nickel intermediate. researchgate.net Dichloro(2,2′-bipyridine)copper, when activated with methylaluminoxane (MAO), serves as a stereospecific catalyst for the polymerization of 1,3-dienes like butadiene and isoprene. nih.gov This highlights the ligand's role in dictating the polymer's microstructure.

In the realm of nanomaterials, bipyridine complexes are used as functional components. Novel luminescent silica (B1680970) nanoparticles have been created by doping them with Tris(2,2'-bipyridyl) dichlororuthenium(II) hexahydrate. nih.gov This process, carried out using a water-in-oil microemulsion technique, allows for the synthesis of monodispersed nanoparticles of various sizes. nih.gov These dye-doped nanoparticles are highly photostable and their surfaces can be modified for further applications, such as in biodiagnostics. nih.gov

| Monomer | Catalyst/Ligand System | Resulting Polymer/Nanomaterial | Key Finding | Reference |

|---|---|---|---|---|

| 2,5-Dibromothiophene | Ni(cod)₂ with 2,2'-bipyridine | Poly(2,5-thienylene) | Use of bipyridine ligand resulted in a high yield (91%) of the conductive polymer. | researchgate.net |

| 1,4-Dibromobenzene | Ni(cod)₂ with 2,2'-bipyridine | Poly(p-phenylene) | Bipyridine ligand gave a near-quantitative yield (99%), significantly outperforming PPh₃ (26%). | researchgate.net |

| Butadiene, Isoprene | Dichloro(2,2′-bipyridine)copper / MAO | Syndiotactic 1,2 polybutadiene, Syndiotactic 3,4 polyisoprene | First example of a copper-based catalyst for stereospecific diene polymerization, showing high activity and selectivity. | nih.gov |

| Tetraethyl orthosilicate | Tris(2,2'-bipyridyl) dichlororuthenium(II) hexahydrate (dopant) | Dye-Doped Silica Nanoparticles | Created highly photostable, luminescent nanoparticles suitable for biomarker applications. | nih.gov |

Functional Materials for Biodiagnostic Applications

Metal complexes of this compound and related compounds are valuable as functional materials in biodiagnostics. Their utility stems from their unique photophysical and electrochemical properties, which can be harnessed to detect and quantify biological molecules. wikipedia.orgwikipedia.org

A significant application is the use of Tris(2,2'-bipyridyl) dichlororuthenium(II) as a luminophore in developing novel nanoparticles for biomarker applications. nih.gov When doped into a silica nanoparticle matrix, the resulting material is highly luminescent and photostable. nih.gov The silica surface can be biochemically modified to attach specific targeting groups, such as membrane-anchoring molecules. nih.gov This was successfully demonstrated by using these functionalized nanoparticles to stain human leukemia cells, showcasing their potential as robust biomarkers for cellular imaging and diagnostics. nih.gov

Furthermore, the electrochemiluminescence (ECL) of ruthenium-bipyridine complexes is a powerful tool in analytical chemistry and has been widely utilized in biodiagnostics due to its stability and high efficiency. researchgate.netresearchgate.net Supramolecular assemblies containing multiple [Ru(bpy)₃]²⁺ units can act as labels, amplifying the luminescent signal for highly sensitive detection. researchgate.net

Sensing Technologies

The distinct electrochemical and photophysical properties of this compound complexes make them excellent candidates for the development of advanced sensing technologies.

Development of Chemical and Biosensors based on this compound Complexes

Complexes based on the bipyridine framework are widely used to construct chemical sensors and biosensors. wikipedia.orgtaylorandfrancis.com Ruthenium and osmium bipyridine complexes are particularly prominent as electroactive indicators and catalysts in biosensor design.

For example, a DNA biosensor for Hepatitis B Virus (HBV) was developed using [Os(bpy)₂Cl₂]⁺ as an electrochemical indicator. nih.gov The sensor works by detecting the hybridization of a single-stranded DNA probe immobilized on an electrode with its complementary target sequence. The formation of the double-stranded DNA helix leads to a significant increase in the electrochemical signal from the osmium complex, allowing for sensitive and specific detection of the viral DNA. nih.gov

In another application, ruthenium tris(2,2'-bipyridine) serves as an electrochemical catalyst in a biosensor designed to measure the inhibition of metabolic enzymes like cytochrome P450. nih.gov The sensor monitors DNA damage caused by metabolites, where changes in the electrocatalytic signal of the ruthenium complex indicate the inhibitor's effect on enzyme activity. nih.gov Furthermore, electrochemiluminescence (ECL) sensors based on [Ru(bpy)₃]²⁺ have been designed for the detection of environmental contaminants like sulfamethoxazole. researchgate.net

Molecular Recognition Capabilities

At the core of sensing technology is the principle of molecular recognition, where a host molecule selectively binds to a specific guest molecule. The 2,2'-bipyridine ligand provides a rigid, chelating scaffold that, when complexed with a metal ion, creates a well-defined three-dimensional structure capable of selective molecular interactions. smolecule.com

The ability of bipyridine complexes to engage in molecular recognition arises from a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. scirp.orgugr.es The substituents on the bipyridine rings, such as the chlorine atoms in this compound, play a crucial role. They modify the electronic distribution (LUMO energy) and steric profile of the ligand, which in turn influences the binding affinity and selectivity of the metal complex for target analytes. smolecule.com This tuning of recognition properties is essential for creating sensors that can distinguish between closely related molecules. smolecule.com

Biological and Medicinal Applications

Complexes containing the 2,2'-bipyridine scaffold have shown significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. scirp.org The biological activity is often linked to the ability of these complexes to interact with biomolecules like DNA and proteins.

Research into cobalt(II) complexes with mixed ligands, including derivatives of 2,2'-bipyridine such as 5,5-dimethyl-2,2-dipyridine, has identified compounds with potent anticancer activity. acs.org Some of these complexes exhibited significantly higher cytotoxicity against cancer cell lines (e.g., HeLa) than the established chemotherapy drug cisplatin, while showing lower toxicity to normal cells. acs.org Iridium(III) complexes containing a 5,5'-dimethyl-2,2'-bipyridine ligand have also been employed to construct assays for protein tyrosine kinase-7, an important biomarker for several types of cancer. ossila.com

In addition to anticancer research, 2,2'-bipyridine derivatives have been investigated for other therapeutic and biological applications. Ruthenium(II)-arene complexes featuring a 2,2'-bipyridine ligand have been studied as potential agents against the aggregation of amyloid-β peptides, which is associated with Alzheimer's disease. mdpi.com Furthermore, a range of substituted 2,2'-bipyridine derivatives have demonstrated fungicidal activity against various plant pathogens, suggesting potential applications in agriculture. researchgate.net

Supramolecular Assemblies and Crystal Engineering with 5,5 Dichloro 2,2 Bipyridine Ligands

Principles of Coordination-Driven Self-Assembly

Coordination-driven self-assembly is a powerful strategy that leverages the predictable and directional nature of metal-ligand coordination bonds to construct complex, well-defined supramolecular structures. nih.govrsc.orgmdpi.com This bottom-up approach allows for the spontaneous formation of discrete and polymeric architectures from relatively simple starting materials. nih.gov The fundamental principle lies in the geometric information encoded within the metal precursors and the organic ligands.

The process typically involves combining metal ions, which act as "acceptors," with polytopic ligands that serve as "donors." The final structure of the assembly is dictated by the coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the number and orientation of the binding sites on the ligand. nih.govscielo.org.co For instance, the combination of a 90° Pt(II) acceptor with a linear ditopic ligand can lead to the formation of a supramolecular square. nih.gov Similarly, ditopic or tritopic pyridyl donors of varying sizes can self-assemble with appropriate metal acceptors to form 2D polygons or 3D polyhedra. nih.gov

The 5,5'-dichloro-2,2'-bipyridine ligand, with its two nitrogen donor atoms, acts as a bidentate chelating unit. The chlorine atoms at the 5 and 5' positions can electronically influence the pyridine (B92270) rings, affecting the ligand's donor capacity and the stability of the resulting metal complexes. This substitution can also introduce steric constraints that guide the self-assembly process towards specific architectures. The kinetic inertness of some metal centers, like Ru(II), allows for the stepwise construction of complex assemblies without the risk of ligand scrambling, a crucial aspect when using multiple different ligands. unive.it

Construction of Complex Molecular Architectures and Topologies (e.g., Catenanes, Knots, Metallogrids)

The unique properties of this compound and its derivatives have been harnessed to create sophisticated molecular topologies, including catenanes (interlocked rings), knots, and metallogrids.

Catenanes and Knots: The synthesis of these topologically complex molecules often relies on a metal template strategy, where the metal ion organizes precursor fragments in a pre-interlocked or knotted arrangement before covalent ring closure. uzh.ch For instance, a scielo.org.cocatenane has been synthesized using a ruthenium(II) center to template the interlocking of two macrocyclic ligands, one containing two 1,10-phenanthroline (B135089) units and the other a bipyridinic unit. unive.it The final interlocking is achieved through a double ring-closing metathesis reaction. unive.it The use of a chiral bipyridine macrocycle in a copper-mediated alkyne-azide cycloaddition has led to the stereoselective synthesis of a topologically chiral catenane. chemrxiv.org

Metallogrids: Metallogrids are fascinating two-dimensional arrays of metal ions held together by polytopic organic ligands. The formation of these structures relies on the self-assembly of linear organic ligands containing multiple bidentate or tridentate coordination sites with metal ions that favor tetrahedral or octahedral coordination geometries, respectively. scielo.org.co While early examples utilized bipyridine and terpyridine ligands, challenges in ligand solubility spurred the development of new synthetic strategies. scielo.org.co The this compound ligand, with its defined geometry, can be incorporated into more complex ligand systems designed to form such grid-like structures.

The table below provides examples of complex architectures formed using bipyridine-type ligands.

| Molecular Architecture | Metal Ion Template | Key Ligand Features | Synthetic Strategy |

| scielo.org.coCatenane | Ru(II) | Bis-phenanthroline and bipyridine macrocycles with terminal olefins | Ring-closing metathesis unive.it |

| Topologically Chiral Catenane | Cu(I) | Chiral bipyridine macrocycle and an azide/alkyne pre-macrocycle | Active template Cu-mediated alkyne-azide cycloaddition chemrxiv.org |

| Metallogrid | Fe(II), Co(II) | Pyridine-pyrimidine-pyridine based bis(hydrazone) | Self-assembly of ditopic or tritopic ligands with metal ions scielo.org.co |

| [n]Catenanes | None (template-free) | Dipyrromethane-stoppered rotaxanes | Strain-controlled condensation and oxidation nih.gov |

Design and Synthesis of Functional Crystalline Materials

The strategic incorporation of this compound into crystalline materials can impart specific functionalities. The predictable coordination behavior of the bipyridine unit and the influence of the chloro substituents allow for the engineering of materials with desired properties, such as specific network topologies and photophysical characteristics.

The synthesis of these materials often involves the reaction of the ligand with a metal salt under conditions that promote crystallization. The choice of metal, counter-anion, and solvent can significantly influence the final crystal structure and its properties. For example, the reaction of 5,5'-diamino-2,2'-bipyridine with various transition metal salts yielded a range of complexes whose structures and intermolecular arrangements were dictated by the specific metal and anion used. cmu.edu

One area of interest is the development of luminescent materials. The heavy atom effect from coordinated metals can sometimes quench fluorescence, but in other cases, it can enhance phosphorescence by promoting intersystem crossing. nih.gov For instance, incorporating a phosphorescent platinum(II) complex as a donor in a coordination-driven self-assembly with a bipyridine-based acceptor led to a metallacycle with a significantly higher quantum yield than its individual components. nih.gov

The table below summarizes examples of functional crystalline materials incorporating bipyridine derivatives.

| Material Type | Key Components | Functionality/Property |

| Metallo-supramolecular Squares | Axially chiral 4,4'-bipyridines, Pt(II) acceptor | Chiral recognition, catalysis researchgate.net |

| Phosphorescent Metallacycle | Pt(II)-based donors and acceptors | Enhanced phosphorescence quantum yield nih.gov |

| Multi-dimensional Networks | 5,5'-Diamino-2,2'-bipyridine, various transition metals | Controlled network formation via hydrogen bonding and π-π stacking cmu.edu |

| Co-crystals | Bipyridine derivatives, diiodotetrafluorobenzene | Modified photoluminescence, aggregation-induced emission oup.com |

Influence of this compound on Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Supramolecular Structures

Beyond its role in metal coordination, this compound significantly influences the supramolecular architecture through a variety of non-covalent interactions. The chlorine atoms, in particular, play a crucial role in directing the crystal packing.

π-π Stacking: The aromatic nature of the bipyridine rings makes them prone to π-π stacking interactions. These interactions are a significant driving force in the assembly of many supramolecular structures, contributing to their stability and influencing their electronic and photophysical properties. mdpi.comresearchgate.net The presence of electron-withdrawing chlorine atoms can modulate the electron density of the aromatic rings, potentially strengthening these π-π interactions through quadrupole-quadrupole interactions.

Halogen Bonding: The chlorine atoms on the this compound ligand can participate in halogen bonding, a directional non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. Although not as commonly exploited as with iodo- or bromo-substituents, chlorine can form stabilizing interactions with nitrogen, oxygen, or even π-systems, further directing the crystal packing. Studies on dihalopyridine complexes have shown the importance of halogen···halogen interactions in determining the final structure. rsc.org

The interplay of these various intermolecular forces is complex and often competitive. The final supramolecular structure represents a delicate balance between the energetic contributions of metal-ligand coordination, hydrogen bonding, π-π stacking, and halogen bonding.

Formation of Chiral Supramolecular Structures

Chirality at the supramolecular level is a fascinating and important area of research, with implications for enantioselective catalysis, chiral recognition, and materials with unique optical properties. The incorporation of this compound or its derivatives can induce chirality in supramolecular assemblies through several mechanisms.

One approach is to use a chiral derivative of the bipyridine ligand itself. By introducing a chiral substituent onto the bipyridine backbone, the resulting metal complexes can self-assemble into helical or other chiral structures. For instance, optically active 2,2'-bipyridine (B1663995) oligomers with a chiral substituent have been shown to form double-stranded helicates upon complexation with metal ions. acs.org